N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-12-8-9-15(22-2)17(10-12)24(20,21)19-11-16(23-3)13-6-4-5-7-14(13)18/h4-10,16,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQCTFOWGKMEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives
Mode of Action
The exact mode of action of this compound is not yet fully understood. It’s possible that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s possible that the compound could affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It’s possible that the compound could have inhibitory activities against certain targets at certain concentrations
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide, also known by its CAS number 1795478-24-8, is a sulfonamide compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20ClNO4S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1795478-24-8
The compound features a chlorophenyl group, methoxy groups, and a sulfonamide moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The presence of the chlorophenyl and sulfonamide groups may contribute to its ability to induce apoptosis in malignant cells.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this sulfonamide useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in specific cancer cell lines (e.g., breast cancer) |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Cytotoxicity | Exhibits dose-dependent cytotoxicity against various human cancer cells |
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting a promising role as an antimicrobial agent. -
Cytotoxicity in Cancer Research :
In vitro assays conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that this compound induced significant cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound triggers apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases. -
Inflammation Studies :
Research investigating the anti-inflammatory potential showed that treatment with this sulfonamide reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Insights from Structural Comparisons
Substituent Position and Electronic Effects :
- The target compound ’s 5-methyl group (electron-donating) may enhance lipophilicity compared to analogs with 5-chloro (electron-withdrawing) groups . This could improve membrane permeability but reduce electrophilic interactions with enzyme active sites.
- The 2-methoxy group is conserved across analogs, suggesting its critical role in binding (e.g., via hydrogen bonding or steric effects) .
N-Substituent Modifications: The 2-(2-chlorophenyl)-2-methoxyethyl chain in the target compound combines aromatic (chlorophenyl) and ether (methoxy) functionalities. This contrasts with analogs featuring hydroxyethyl-furan () or cyclohexyl-methyl () groups, which may alter solubility and metabolic stability .
Biological Activity Trends :
- Compounds with 5-chloro substitution (e.g., ) show anti-malarial activity, while those with methyl or ethoxy groups (e.g., target compound, ) may prioritize enzyme inhibition (e.g., acetylcholinesterase or lipoxygenase) due to altered electronic profiles .
- Hydrophilic substituents (e.g., hydroxyethyl in ) may reduce bioavailability compared to methoxyethyl or chlorophenyl groups .
Research Findings and Hypotheses
- Enzyme Inhibition : Analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () inhibit acetylcholinesterase (AChE) with IC50 values in the micromolar range. The target compound’s methyl group may enhance binding affinity due to increased hydrophobic interactions .
- Antimicrobial Potential: Sulfonamides with heterocyclic N-substituents (e.g., furan in ) exhibit broad-spectrum antimicrobial activity. The target’s chlorophenyl group could similarly disrupt microbial cell membranes .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitution with NaH/DMF), though yields may vary due to steric effects from the methoxyethyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
